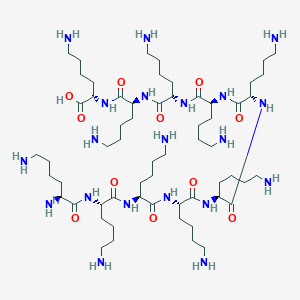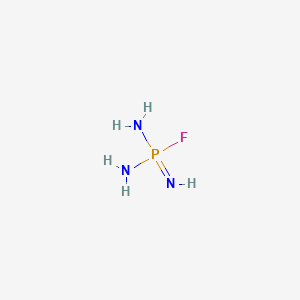
Ethyl 2-(hydroxyimino)-6-nitrohexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(hydroxyimino)-6-nitrohexanoate is an organic compound that belongs to the class of oximes It is characterized by the presence of a hydroxyimino group (-C=NOH) and a nitro group (-NO2) attached to a hexanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(hydroxyimino)-6-nitrohexanoate typically involves the reaction of ethyl 6-nitrohexanoate with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the hydroxyimino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(hydroxyimino)-6-nitrohexanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines and alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted esters and amides.
Applications De Recherche Scientifique
Ethyl 2-(hydroxyimino)-6-nitrohexanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 2-(hydroxyimino)-6-nitrohexanoate involves its interaction with biological molecules through its reactive functional groups. The hydroxyimino group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Ethyl 2-(hydroxyimino)-6-nitrohexanoate can be compared with similar compounds such as ethyl (hydroxyimino)cyanoacetate and ethyl 2-chloro-2-(hydroxyimino)acetate. These compounds share the hydroxyimino functional group but differ in their substituents and overall structure. The unique combination of the nitro group and the hexanoate ester in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
List of Similar Compounds
- Ethyl (hydroxyimino)cyanoacetate
- Ethyl 2-chloro-2-(hydroxyimino)acetate
Propriétés
Numéro CAS |
26074-65-7 |
|---|---|
Formule moléculaire |
C8H14N2O5 |
Poids moléculaire |
218.21 g/mol |
Nom IUPAC |
ethyl 2-hydroxyimino-6-nitrohexanoate |
InChI |
InChI=1S/C8H14N2O5/c1-2-15-8(11)7(9-12)5-3-4-6-10(13)14/h12H,2-6H2,1H3 |
Clé InChI |
LZAJCPTUSAKXPO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=NO)CCCC[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


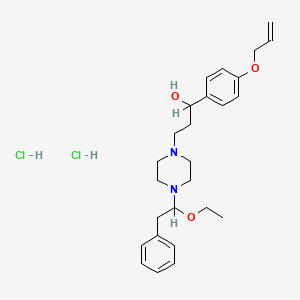
![N-(4-Methylphenyl)-N'-[(1S)-1-phenylethyl]urea](/img/structure/B14697803.png)

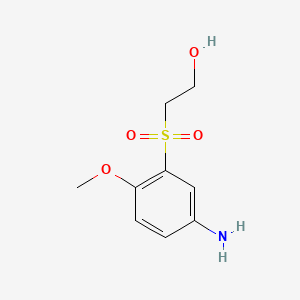
![[3-(2-chloroethylcarbamoyloxy)-2,4-dimethylpentyl] N-(2-chloroethyl)carbamate](/img/structure/B14697814.png)

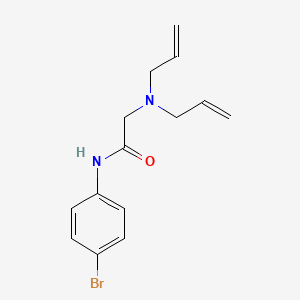

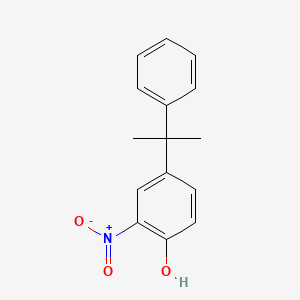
![8-[(Trimethylsilyl)oxy]quinoline](/img/structure/B14697849.png)

